molecular formula C10H9F3O B054029 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone CAS No. 121456-63-1

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B054029
CAS No.: 121456-63-1
M. Wt: 202.17 g/mol
InChI Key: ZCXOVQMIBTWGCB-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone is a high-value trifluoromethyl ketone (TFMK) building block of significant interest in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a sterically hindered 2,6-dimethylphenyl group and an electron-withdrawing trifluoroacetyl group, makes it a versatile precursor and key intermediate. Researchers primarily utilize this compound in the synthesis of complex molecules, particularly in developing pharmacologically active agents such as protease inhibitors, where the trifluoromethyl ketone moiety can act as a potent electrophile, mimicking the transition state of enzymatic hydrolysis. Its applications extend to the development of novel ligands, catalysts, and advanced materials, where the introduction of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability. This reagent is strictly for laboratory research applications and is a critical tool for scientists exploring new reaction pathways in fluorine chemistry and structure-activity relationship (SAR) studies in drug discovery and agrochemical development.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXOVQMIBTWGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595493
Record name 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121456-63-1
Record name 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Catalyst loading : A molar ratio of 1:1.2 (m-xylene:AlCl₃) ensures complete activation of TFAA.

  • Solvent : Dichloromethane or carbon disulfide minimizes side reactions like polyacylation.

  • Temperature : Reactions conducted at 0–5°C improve regioselectivity, yielding 68–72% of the target compound.

Steric hindrance from the 2,6-dimethyl groups reduces reaction efficiency compared to less-substituted arenes. Computational studies suggest that the methyl groups increase the activation energy for electrophilic attack by 15–20 kJ/mol.

Diazotization and Trifluoroacetylation of 2,6-Dimethylaniline

This two-step method leverages the versatility of diazonium salts to introduce the trifluoroacetyl group.

Diazonium Salt Formation

2,6-Dimethylaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a stable diazonium chloride intermediate. The use of hypophosphorous acid (H₃PO₂) and cuprous oxide (Cu₂O) as reductants prevents undesired coupling reactions.

Trifluoroacetyl Group Introduction

The diazonium salt reacts with trifluoroacetic anhydride in a radical-based process facilitated by Cu₂O, replacing the diazo group with the trifluoroacetyl moiety. This step achieves an 85–87% yield under optimized conditions:

  • Molar ratios : 1:1.2 (aniline:TFAA)

  • Reaction time : 2–3 hours at 25°C

Fries Rearrangement of 2,6-Dimethylphenyl Trifluoroacetate

The Fries rearrangement offers a pathway to regioselective acylation under acidic conditions. Starting with 2,6-dimethylphenyl trifluoroacetate, AlCl₃ catalyzes the migration of the trifluoroacetyl group to the ortho or para position relative to the ester oxygen.

Mechanistic Insights

  • Ortho/para selectivity : The 2,6-dimethyl groups direct the acyl group to the para position (C-4) via steric and electronic effects.

  • Solvent effects : Non-polar solvents like carbon disulfide favor para-acylation (72% yield), while polar solvents shift selectivity toward ortho products.

Limitations

  • Byproducts : Competing hydrolysis of the ester group reduces yields by 10–15%.

  • Catalyst recovery : AlCl₃ forms complexes with the product, necessitating aqueous workup and reducing atom economy.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst Yield Advantages Disadvantages
Friedel-Crafts Acylationm-XyleneAlCl₃68–72%Simple, one-stepSteric hindrance lowers efficiency
Diazotization2,6-DimethylanilineCu₂O/H₃PO₂85–87%High yield, scalableToxic reagents (NaNO₂, H₃PO₂)
Fries RearrangementPhenyl trifluoroacetateAlCl₃70–72%RegioselectiveByproduct formation, solvent intensity

Emerging Approaches and Innovations

Photocatalytic Trifluoroacetylation

Recent advances utilize visible-light photocatalysis to generate trifluoroacetyl radicals from TFAA, which couple with 2,6-dimethylbenzene derivatives. This method avoids harsh acids and achieves 65–70% yields under ambient conditions.

Flow Chemistry Optimization

Continuous-flow reactors enhance the Fries rearrangement by improving heat transfer and reducing reaction times (from 24 hours to 2 hours). Pilot-scale trials report 78% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone and related trifluoroethanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₀H₁₁F₃O 204.19 2,6-dimethylphenyl Antimicrobial agent synthesis
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone C₁₁H₁₁F₃O 216.20 2,4,6-trimethylphenyl Organic synthesis intermediate
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone C₉H₃ClF₆O 276.56 3-Cl, 5-CF₃ Pesticide intermediate
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone C₈H₄BrClF₃O 272.47 2-Br, 4-Cl Halogenated synthon for cross-coupling
1-(2,3-Difluoro-5,6-dimethoxyphenyl)-2,2,2-trifluoroethanone C₁₀H₇F₅O₃ 290.15 2,3-diF, 5,6-diOMe Not explicitly stated; likely medicinal chemistry
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethanone C₉H₇F₃O₂ 204.15 2-OH, 4-CF₃ Analytical reference standard

Impact of Substituents on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2,6-dimethylphenyl group in the target compound provides steric hindrance and mild electron-donating effects, stabilizing the ketone while moderately directing electrophilic substitution .
  • In contrast, chloro (e.g., 3-Cl in ) and trifluoromethyl (e.g., 5-CF₃ in ) substituents are strongly electron-withdrawing, increasing the electrophilicity of the carbonyl group and enhancing reactivity in nucleophilic acyl substitutions.

Halogen Effects: Bromine in 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in organometallic chemistry.

Hydroxy and Methoxy Groups: The 2-OH substituent in 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethanone introduces hydrogen-bonding capability, improving solubility in polar solvents and utility in analytical chemistry. Methoxy groups (e.g., 5,6-diOMe in ) enhance lipophilicity, which is advantageous in drug design for membrane permeability.

Physical Properties and Stability

  • Boiling Points: The target compound lacks explicit data, but analogs like 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exhibit a high boiling point (203°C) due to increased molecular weight and strong intermolecular forces from Cl and CF₃ groups.
  • Density :
    • Halogenated derivatives (e.g., ) show higher density (1.512 g/cm³ ) compared to methyl-substituted compounds, reflecting heavier atom incorporation.

Biological Activity

1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of trifluoroethanones. Its unique structural properties endow it with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F3O. The trifluoromethyl group contributes significantly to its lipophilicity and reactivity. The presence of the dimethylphenyl moiety enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits notable antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could have implications for conditions such as diabetes and obesity.

Antimicrobial Activity

A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising potential for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have explored the compound's effects on various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells.

Concentration (µM) Cell Viability (%)
580
1065
2040

The study concluded that the compound induces apoptosis through mitochondrial pathways.

Enzyme Inhibition

Another research effort focused on the inhibition of glucokinase by the compound. The results indicated that it does not activate glucokinase significantly compared to known activators like forskolin. This suggests a selective inhibition profile that could be beneficial in metabolic disorders.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : By integrating into bacterial membranes, it alters their integrity and function.
  • Apoptotic Pathway Activation : It may trigger intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
  • Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in metabolic regulation.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed significant improvement compared to placebo groups.
  • Case Study on Cancer Treatment : In preclinical trials involving xenograft models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to controls.

Q & A

Q. What are the established synthetic routes for preparing 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A robust synthetic approach involves reacting 2,6-dimethylphenylmagnesium bromide (Grignard reagent) with ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF) at 0–5°C. Quenching with aqueous ammonium chloride, followed by extraction with dichloromethane and purification via fractional distillation, yields the product. Optimization includes strict temperature control to avoid side reactions and solvent selection (e.g., THF) to stabilize reactive intermediates . Alternatively, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water (9:1 v/v) mixture at 100°C enables coupling of trifluoroacetyl-containing fragments with aryl boronic acids. Substrate solubility challenges can be mitigated by using cosolvents like 1,4-dioxane .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.2 ppm) and the trifluoromethyl group (¹⁹F NMR, δ -70 to -75 ppm). FT-IR confirms the carbonyl stretch (~1700 cm⁻¹). For crystallographic analysis, single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) provides bond-length precision (<0.01 Å). Data collection at 100 K reduces thermal motion artifacts, and high-resolution detectors improve accuracy. Crystallization in hexane/ethyl acetate mixtures often yields suitable crystals .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data, adhere to GHS/CLP guidelines: use fume hoods (P261) to avoid vapor inhalation and wear nitrile gloves/lab coats (P262) to prevent skin contact. Store under nitrogen at 2–8°C to prevent degradation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as halogenated waste. Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic strategies be applied to stereoselectively reduce this compound to its corresponding alcohol?

  • Methodological Answer : Alcohol dehydrogenases (ADHs), such as Ras-ADH or evolved variants (evo-1.1.200), achieve enantioselective reduction. Use substrate concentrations ≤100 mM in 1,4-dioxane (10% v/v) to enhance solubility. Enzyme loading (10–20 mg/g substrate) and extended reaction times (up to 50 h) are critical for sterically hindered substrates. Monitor conversion via chiral GC or HPLC to ensure >99% enantiomeric excess. Product isolation via flash chromatography (hexane/ethyl acetate) yields enantiopure 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanol .

Q. What challenges arise when incorporating this compound into multicomponent reactions, and how can these be addressed?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the ketone, hindering nucleophilic additions in Ugi or Passerini reactions. Solutions include:
  • Activating the carbonyl with Lewis acids (e.g., ZnCl₂) at 80–100°C.
  • Converting the ketone to silyl enol ethers (using TMSCl/Et₃N) for improved reactivity.
  • Employing microwave-assisted synthesis to accelerate sluggish reactions .

Q. In the context of pharmaceutical intermediates, how is this compound utilized in cross-coupling reactions for drug precursor synthesis?

  • Methodological Answer : The compound serves as a trifluoromethylated aryl precursor in Suzuki-Miyaura couplings. For example, coupling with 4-bromophenyl boronic acid (3 equivalents) using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water at 100°C yields diaryl ketones. Post-reaction hydration to gem-diols may occur, but enzymatic resolution with ADHs produces enantiopure alcohols for drugs like Odanacatib. Optimize solvent ratios (9:1 v/v dioxane/water) to balance substrate solubility and reaction efficiency .

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